![molecular formula C18H20FN3O2 B5724841 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5724841.png)
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
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Overview
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as piperazine analog or piperazine derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide has been shown to modulate various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to affect the levels of various cytokines and growth factors, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide is its high selectivity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the development of new drugs targeting this receptor. However, its low potency and limited bioavailability may limit its use in clinical settings.
Future Directions
For research on N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamidecarboxamide include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamidecarboxamide is a promising compound that has shown potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for clinical use.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide involves the reaction of 4-fluoroaniline and 4-methoxyphenylN-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide with phosgene in the presence of triethylamine. The resulting product is then purified using column chromatography. This method has been widely used in the synthesis of this compound analogs due to its simplicity and effectiveness.
Scientific Research Applications
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)18(23)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNGEIFXOOGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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